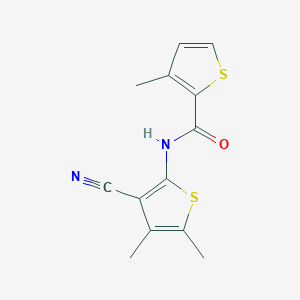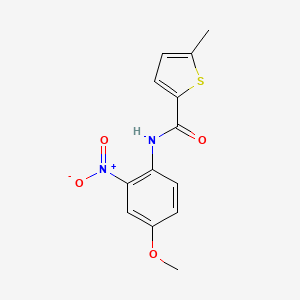
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation is associated with several autoimmune diseases and cancers. CP-690,550 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines and other mediators of immune responses. This leads to a reduction in inflammation and a suppression of the immune response, which is beneficial in autoimmune diseases. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide inhibits the growth and survival of tumor cells by interfering with their signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in various preclinical models. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, and inhibits the activation of immune cells such as T cells and B cells. It also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In cancer, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide induces apoptosis (programmed cell death) in tumor cells and inhibits their proliferation and migration.
Advantages and Limitations for Lab Experiments
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for JAK enzymes, making it a useful tool for studying JAK signaling pathways. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide also has some limitations. It has a short half-life in vivo, which may limit its efficacy in certain disease models. It also has some off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide. Another area of interest is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in combination with other drugs for the treatment of autoimmune diseases and cancers. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in vivo, to optimize its dosing and administration. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide in humans, with the ultimate goal of developing new treatments for autoimmune diseases and cancers.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential to treat certain types of cancers, particularly hematological malignancies. In preclinical studies, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methyl-2-thiophenecarboxamide has shown promising results in reducing inflammation, suppressing immune responses, and inhibiting tumor growth.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-4-5-17-11(7)12(16)15-13-10(6-14)8(2)9(3)18-13/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWKYUZQZOJMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4278693.png)
![propyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278719.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278723.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4278726.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)
![2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)
![N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)
![N-[1-(4-ethylphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4278787.png)


![4-methyl-1-[(3-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4278812.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)